molecular formula C10H11ClN2O3 B11027789 N-(3-chloropropyl)-2-nitrobenzamide

N-(3-chloropropyl)-2-nitrobenzamide

Cat. No.: B11027789
M. Wt: 242.66 g/mol
InChI Key: KJQNAIWETOXIFK-UHFFFAOYSA-N
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Description

N-(3-Chloropropyl)-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the ortho position of the benzene ring and a 3-chloropropyl chain attached to the amide nitrogen. Its molecular formula is C₁₀H₁₁ClN₂O₃, with a molecular weight of 254.66 g/mol. The compound’s structure combines electron-withdrawing (nitro) and moderately lipophilic (chloropropyl) groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The chloropropyl moiety may act as a reactive site for further alkylation or elimination reactions, while the nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution or reduction reactions .

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

N-(3-chloropropyl)-2-nitrobenzamide

InChI

InChI=1S/C10H11ClN2O3/c11-6-3-7-12-10(14)8-4-1-2-5-9(8)13(15)16/h1-2,4-5H,3,6-7H2,(H,12,14)

InChI Key

KJQNAIWETOXIFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-chloropropyl)-2-nitrobenzamide typically begins with 2-nitrobenzoic acid and 3-chloropropylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods:

  • Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(3-chloropropyl)-2-nitrobenzamide can undergo nucleophilic substitution reactions due to the presence of the chloropropyl group.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis Reactions: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrobenzoic acid and 3-chloropropylamine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Hydrolysis Reactions: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as azides or thiocyanates.

    Reduction Reactions: The major product is N-(3-aminopropyl)-2-nitrobenzamide.

    Hydrolysis Reactions: The products are 2-nitrobenzoic acid and 3-chloropropylamine.

Scientific Research Applications

Chemistry:

  • N-(3-chloropropyl)-2-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry:

  • The compound is used in the development of new materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

  • The biological activity of N-(3-chloropropyl)-2-nitrobenzamide is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Molecular Targets and Pathways:

  • The compound may target enzymes involved in cellular metabolism and signaling pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

N-(3-Chloropropyl)-2-Phenylethylamine

  • Structure : Contains a chloropropyl chain but lacks the benzamide scaffold, instead featuring a phenylethylamine backbone.
  • Function: Acts as a prodrug for 2-phenylethylamine (PEA) in the central nervous system (CNS). The chloropropyl group undergoes oxidative dealkylation via monoamine oxidase-B (MAO-B), releasing PEA and chloroacetone .

3-Chloro-N-(Furan-2-ylmethyl)-N-(3-Methylbut-2-en-1-yl)-2-Nitrobenzamide

  • Structure : Features a chloro substituent at the benzene ring’s meta position and a nitro group at ortho, with furan and prenyl side chains.
  • Synthetic Application: Used in copper-catalyzed cyclization to form diazepines. The chloro group increases electrophilicity, enabling nucleophilic attack during ring closure. However, yields (60%) are lower than non-chlorinated analogs (e.g., 90% for 2a in ), suggesting steric hindrance or electronic deactivation by chlorine .
  • Key Difference : The chloro substituent on the benzene ring alters reactivity compared to N-(3-chloropropyl)-2-nitrobenzamide, where chlorine is part of the alkyl chain.

N-(5-Ethyl-[1,3,4]Thiadiazol-2-yl)-2-Nitrobenzamide

  • Structure : Replaces the chloropropyl group with a thiadiazole ring.
  • Therapeutic Relevance : Developed as an anticonvulsant candidate. The thiadiazole moiety enhances binding to neuronal targets, while the nitro group stabilizes the molecule via resonance .

5-Chloro-N-Cyclopropyl-2-Nitrobenzamide

  • Structure : Substitutes chloropropyl with a cyclopropyl group directly attached to the amide nitrogen.
  • Key Difference : Cyclopropane’s ring strain may confer unique conformational preferences, affecting target binding.

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Structure : Features a hydroxyl and dimethyl groups instead of nitro and chloropropyl.
  • Applications : Serves as an N,O-bidentate ligand in metal-catalyzed C–H functionalization. The hydroxyl group enables coordination to transition metals, a property absent in this compound .
  • Key Difference : The lack of electron-withdrawing groups limits electrophilic reactivity but enhances directing capabilities in catalysis.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Synthetic Yield (%) Application
This compound 254.66 Nitro (ortho), Chloropropyl N/A Intermediate, prodrug candidate
3-Chloro-N-(furan-2-ylmethyl)-... 389.80 Chloro (meta), Nitro 60 Diazepine synthesis
N-(5-Ethyl-thiadiazol-2-yl)-... 280.29 Thiadiazole N/A Anticonvulsant development
5-Chloro-N-cyclopropyl-... 240.64 Cyclopropyl N/A Not reported

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